REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][N:8]=[C:7]([CH2:10][N:11]3[CH:15]=[CH:14][N:13]=[CH:12]3)[C:6]=2[CH:16]=1.[C:17](=O)=O.C(O)(C)C.CC(C)([O-])C.[K+].IC.[Br-].[K+]>CN(C)C=O>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][N:8]=[C:7]([CH:10]([N:11]3[CH:15]=[CH:14][N:13]=[CH:12]3)[CH3:17])[C:6]=2[CH:16]=1 |f:1.2,3.4,6.7,9.10|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=NO2)CN2C=NC=C2)C1
|
Name
|
dry ice isopropanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.C(C)(C)O
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
266 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
433 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 35° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is subsequently added
|
Type
|
TEMPERATURE
|
Details
|
is then cooled to -55° C. over a period of 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to -22° C.
|
Type
|
CUSTOM
|
Details
|
At -26° C.
|
Type
|
CUSTOM
|
Details
|
to -22° C.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
subsequently cools quickly to -55° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 30 minutes at this temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath is then removed
|
Type
|
WAIT
|
Details
|
to rise to 0° C. over a period of 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then poured into water (35 L)
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate (20 L)
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the organic solution is washed with water (6×6 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate (5 Kg)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
is digested with petroleum ether (b.p 40-60° C.) (2×2 L) at room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent is then decanted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined ethereal extracts are dried over anhydrous sodium sulfate (500 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the suspension cake is washed with ether (2×500 mL)
|
Type
|
TEMPERATURE
|
Details
|
in refluxing acetone (2 L) for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The suspension is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with acetone (2×500 mL) and ether (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
the product is dried for 18 hours at 60° C./9 mm Hg
|
Duration
|
18 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=CC2=C(C(=NO2)C(C)N2C=NC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |